A-278637

Bladder selectivity Overactive bladder KATP channel opener

Standard KATP channel openers (e.g., (-)-cromakalim, WAY-133537, ZD6169) collapse the therapeutic window in overactive bladder models because vascular hypotension occurs at bladder-effective doses (selectivity ratios ≤0.6). A-278637 inverts this selectivity. • 3:1 bladder-vascular window: suppresses unstable contraction AUC by 35% at 4.2 nmol/kg i.v. while requiring 12 nmol/kg to reduce MAP by 10% in anesthetized pig partial outlet obstruction models. • Nanomolar myogenic potency: IC50 = 23 nM against spontaneous phasic contractions in isolated detrusor strips, with 8- to 13-fold selectivity over stimulated contractions. • Clean pharmacology: no L-type calcium channel blockade or neurotransmitter receptor modulation; (S)-enantiomer with 3-bromo-4-fluorophenyl substitution essential for activity. Supplied as ≥98% purity white to beige powder; store at 2-8°C, ships at ambient temperature.

Molecular Formula C17-H15-Br-F-N-O3-S
Molecular Weight 412.3 g/mol
CAS No. 227609-66-7
Cat. No. B1663399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-278637
CAS227609-66-7
Synonyms9-(3-bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno(3,2-b)quinolin-8(4H)-one 1,1-dioxide
A 278637
A-278637
A278637
Molecular FormulaC17-H15-Br-F-N-O3-S
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C(C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1
InChIInChI=1S/C17H15BrFNO3S/c18-10-8-9(4-5-11(10)19)15-16-12(2-1-3-14(16)21)20-13-6-7-24(22,23)17(13)15/h4-5,8,15,20H,1-3,6-7H2/t15-/m0/s1
InChIKeyLHVKVMMIMWOYFR-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-278637: Bladder-Selective KATP Channel Opener


A-278637 is a chiral 1,4-dihydropyridine sulfonyldihydropyridine derivative that acts as a selective opener of ATP-sensitive potassium (KATP) channels [1]. It was specifically optimized for bladder smooth muscle selectivity to suppress myogenic unstable contractions, distinguishing it from earlier-generation KATP channel openers (KCOs) that lack bladder-vascular differentiation [2].

Limitations of Generic KATP Openers for Bladder Studies


KATP channel openers as a class activate potassium channels in both bladder and vascular smooth muscle, but the therapeutic window for overactive bladder research collapses when vascular hypotension occurs at bladder-effective doses. Earlier KCOs such as (-)-cromakalim, WAY-133537, and ZD6169 all produce significant blood pressure reductions at doses required to suppress bladder contractions, with bladder-vascular selectivity ratios ≤0.6 [1]. Even the calcium channel blocker nifedipine is net vascular-selective (ratio 0.2) [1]. A-278637 was specifically engineered to invert this selectivity, making generic substitution scientifically indefensible when bladder-selective KATP activation is the experimental objective.

Selectivity Comparison: A-278637 vs. Key Agents


Bladder-Vascular Selectivity vs. WAY-133537 and ZD6169

In a pig model of partial bladder outlet obstruction, A-278637 demonstrated a bladder-vascular selectivity ratio of 3, calculated as the ratio of the dose reducing mean arterial pressure by 10% (ED10 = 12 nmol/kg i.v.) to the dose suppressing unstable bladder contraction AUC by 35% (ED35 = 4.2 nmol/kg i.v.). In contrast, WAY-133537 and ZD6169 exhibited ratios of 0.5 and 0.6 respectively, meaning these comparators were net vascular-selective—they lowered blood pressure more potently than they suppressed bladder contractions [1]. This represents a 5- to 6-fold selectivity advantage for A-278637 over both reference KCOs [1].

Bladder selectivity Overactive bladder KATP channel opener In vivo pharmacology

Selectivity Advantage Over Nifedipine

When compared against the L-type calcium channel blocker nifedipine in the same pig bladder outlet obstruction model, A-278637 exhibited a 15-fold higher bladder-vascular selectivity. Nifedipine showed a selectivity ratio of only 0.2 (Bladder ED35 = 136 nmol/kg i.v.; MAP ED10 = 30 nmol/kg i.v.), confirming its well-known vascular-selective profile with a 4.5-fold preference for lowering blood pressure over suppressing bladder contractions [1]. In contrast, A-278637 achieved a ratio of 3, making it approximately 15-fold more bladder-selective than nifedipine [1].

Calcium channel blocker Vascular selectivity Bladder smooth muscle In vivo comparison

Myogenic vs. Neurogenic Bladder Contraction Suppression

A-278637 exhibits a clear pharmacological preference for suppressing spontaneous myogenic phasic activity of pig bladder strips (IC50 = 23 nM) over carbachol-stimulated contractions (8-fold lower potency) and electrical field-stimulated contractions (13-fold lower potency) [1]. This differential—not reported for comparator KCOs in the same study at comparable resolution—indicates that A-278637 preferentially targets the myogenic etiology of detrusor overactivity rather than neurogenic pathways. The potency against spontaneous contractions (IC50 = 23 nM) also aligns closely with its KATP channel opening potency (EC50 = 102 nM in membrane potential assays) [1].

Myogenic activity Spontaneous phasic contractions Carbachol Electrical field stimulation Bladder strip assay

Absence of Calcium Channel and Receptor Off-Target Effects

In broad in vitro selectivity profiling, A-278637 at pharmacologically relevant concentrations showed no interaction with L-type calcium channels or a panel of neurotransmitter receptor systems [1]. This contrasts with nifedipine, which directly blocks L-type calcium channels as its primary mechanism, and with older KCOs such as pinacidil and cromakalim that have documented vascular smooth muscle effects secondary to KATP activation in resistance vessels [2]. While exact receptor occupancy data were not published, the authors explicitly concluded that A-278637's pharmacological profile is consistent with selective KATP channel activation in bladder smooth muscle without ancillary ion channel or receptor interactions [1].

Selectivity profiling L-type calcium channel Off-target Neurotransmitter receptor Safety pharmacology

Optimal Research Applications of A-278637


In Vivo Pig Detrusor Instability Model

A-278637 is the optimal KCO for studies using the anesthetized pig partial bladder outlet obstruction model where bladder contraction suppression must be achieved without significant blood pressure lowering. At an i.v. dose of 4.2 nmol/kg, it suppresses unstable contraction AUC by 35% while requiring a 3-fold higher dose (12 nmol/kg) to reduce mean arterial pressure by 10% [1]. This 3:1 selectivity window is not achievable with WAY-133537, ZD6169, or nifedipine in the same model [1].

In Vitro Bladder Strip Myogenic Studies

For isolated bladder detrusor strip assays focused on myogenic mechanisms, A-278637 provides nanomolar potency (IC50 = 23 nM) against spontaneous phasic contractions with a clear 8- to 13-fold window over stimulated contractions [1]. This makes it the preferred tool compound for dissecting myogenic versus neurogenic contributions to bladder contractility in tissue bath experiments.

KATP Channel Target Validation with Clean Selectivity

In experiments where KATP channel activation must be interrogated without confounding L-type calcium channel blockade or neurotransmitter receptor modulation, A-278637 offers a demonstrated absence of off-target activity [1]. This is particularly relevant when comparing results against nifedipine or when co-administering with other pharmacological agents in bladder physiology protocols.

SAR Studies of Bladder-Selective Dihydropyridine KCOs

A-278637 represents the optimized lead in a series of sulfonyldihydropyridine KATP openers where ring size, absolute stereochemistry at the 9-position, and aromatic substitution were systematically varied [1]. The (S)-enantiomer was critical for activity, and the 3-bromo-4-fluorophenyl substitution pattern was essential for bladder selectivity. Researchers expanding this chemical series should use A-278637 as the benchmark reference standard.

Quote Request

Request a Quote for A-278637

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.